Cedrusin

Description

Contextualization within Natural Products Chemistry and Lignan (B3055560) Classification

In natural products chemistry, lignans (B1203133) and neolignans represent a substantial group of phenolic compounds widely distributed across the plant kingdom . These compounds are biogenetically derived from the oxidative coupling of two C6-C3 (phenylpropanoid) units, which originate from the shikimic acid biosynthetic pathway . The fundamental difference between lignans and neolignans lies in the manner of their C6-C3 unit linkage. While lignans typically involve a β-β' (8-8') linkage between the two phenylpropane units, neolignans are formed through alternative oxidative coupling patterns of allyl- or propenyl-phenols, resulting in diverse structural arrangements .

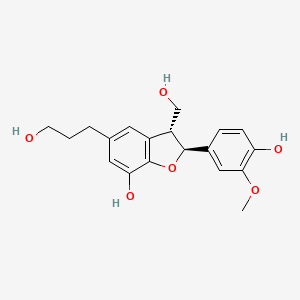

Cedrusin is specifically categorized as a neolignan and a benzofuran (B130515) derivative . Its molecular formula is C₁₉H₂₂O₆, with a molecular weight of approximately 346.38 g/mol . The study of such plant-derived chemical compounds, known as phytochemistry, is fundamental to understanding their potential applications and roles in biological systems.

Here are the key chemical properties of this compound:

| Property | Value | Source |

| PubChem CID | 11210164 | |

| CAS Number | 57687-37-3, 75775-36-9 | |

| Chemical Formula | C₁₉H₂₂O₆ | |

| Molecular Weight | 346.38 g/mol (or 346.4 g/mol ) | |

| Structure Type | Neolignan, Lignanoid, Benzofuran derivative | |

| Synonyms | Dihydrodehydrodiconiferyl alcohol, (+)-Cedrusin |

Historical Overview of this compound Research and Isolation

The research into this compound dates back to its isolation from various plant sources. Its name, "this compound," suggests a connection to Cedrus (cedar) trees, and indeed, it has been identified in the heartwood of certain coniferous trees, including cedar . Beyond its namesake, this compound has been successfully isolated from a range of other plant species. Notable sources include Abies nephrolepis and Chamaecyparis formosensis. It has also been found in Styrax suberifolius and isolated from the dried fruits of Juniperus polycarpus var. seravschanica. More recently, this compound has been isolated and purified from the herbs of Forsythia suspensa. This diverse botanical distribution underscores its prevalence as a natural product and its significance in phytochemical investigations.

Significance of this compound in Phytochemical and Mechanistic Studies

This compound is of considerable academic interest due to its reported array of biological activities, which position it as a valuable subject for phytochemical and mechanistic research . Studies have indicated that this compound possesses antimicrobial properties, showing effects against certain bacterial and fungal strains . Furthermore, it exhibits antioxidant activity, a property that contributes to its potential health benefits .

Beyond these general bioactivities, this compound has demonstrated potential pharmacological effects, including anti-inflammatory and analgesic activities, although further research is needed to fully elucidate its mechanisms of action . In the context of cancer research, this compound has shown a cytotoxic effect on A375 (melanoma) and HeLa (cervical cancer) cells.

The significance of this compound in phytochemical and mechanistic studies stems from its role as a potential lead compound for drug discovery and development. Phytochemicals like this compound offer diverse chemical scaffolds with unique biological activities, serving as a foundation for synthesizing novel pharmaceutical agents. Mechanistic studies are crucial for understanding how such compounds interact with biological systems and modulate disease pathways. These investigations often employ molecular biology techniques, such as receptor binding assays, enzyme inhibition assays, and cell culture experiments. Additionally, structure-activity relationship (SAR) studies, which analyze the chemical structure of phytochemicals and their derivatives, are vital for optimizing their potency, selectivity, and pharmacokinetic properties.

Here are some of the reported biological activities of this compound:

| Activity | Description | Source |

| Antimicrobial | Exhibits effects against certain bacterial and fungal strains | |

| Antioxidant | Possesses antioxidant activity | |

| Anti-inflammatory | Potential pharmacological effect; further research on mechanisms needed | |

| Analgesic | Potential pharmacological effect; further research on mechanisms needed | |

| Cytotoxic | Demonstrated cytotoxic effect on A375 (melanoma) and HeLa (cervical cancer) cells |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKORXOLYTWDULG-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Biodiversity, and Biosynthetic Pathways of Cedrusin

Botanical Sources and Distribution

Cedrusin has been identified in several plant species, indicating its widespread natural occurrence. These botanical sources are geographically diverse, ranging from East Asia to the Western Himalayas.

This compound has been identified and isolated from the herbs of Forsythia suspensa . Forsythia suspensa is a well-known plant in traditional medicine, and its extracts have been a source for various natural products, including lignans (B1203133) like this compound .

This compound is present in Cedrus deodara, commonly known as the Deodar cedar or Himalayan cedar . This coniferous tree species is native to the mountains of the Western Himalayas . Cedrus deodara has been reported to contain various phytochemicals, including lignans such as this compound and Cedrusinin . The genus Cedrus itself comprises four recognized species primarily distributed in the Mediterranean region and Western Himalayas .

This compound has been detected in Actinidia arguta (commonly known as kiwiberry or hardy kiwi) . Researchers have isolated and identified 7S,8R-cedrusin, among other lignin (B12514952) compounds, from the leaves of A. arguta . Additionally, this compound has been reported in Eucommia ulmoides (Tochu) . This plant is recognized for its various chemical constituents, with this compound being one of the isolated lignans .

This compound has been isolated from the leaves of Vaccinium bracteatum . Vaccinium bracteatum is a native Chinese species found in subtropical and tropical regions, particularly around the Yangtze river basin, and also in Korea, Japan, Indonesia, and countries on the Indo-China Peninsula . Beyond these specific sources, this compound has also been reported in Abies nephrolepis and Chamaecyparis formosensis . It has also been isolated from Pinus banksiana wood and the fallen needles of Larix kaempferi .

Here is a summary of the botanical sources of this compound:

| Botanical Source | Plant Family | Common Name / Region | Reference |

| Forsythia suspensa | Oleaceae | Weeping Forsythia (East Asia) | |

| Cedrus deodara | Pinaceae | Deodar Cedar / Himalayan Cedar (Western Himalayas) | |

| Actinidia arguta | Actinidiaceae | Kiwiberry / Hardy Kiwi (East Asia) | |

| Eucommia ulmoides | Eucommiaceae | Gutta-percha Tree / Tochu | |

| Vaccinium bracteatum | Ericaceae | Chinese Blueberry (East Asia) | |

| Abies nephrolepis | Pinaceae | Khingan Fir | |

| Chamaecyparis formosensis | Cupressaceae | Taiwan Cypress | |

| Pinus banksiana | Pinaceae | Jack Pine | |

| Larix kaempferi | Pinaceae | Japanese Larch |

Detection of this compound in Actinidia arguta and Eucommia ulmoides

Advanced Phytochemical Isolation Techniques for this compound

The isolation of natural compounds like this compound from complex plant matrices requires sophisticated phytochemical techniques to ensure purity and yield.

Chromatographic fractionation is a cornerstone of natural product isolation, and it is extensively used for the purification of lignans, including this compound. Techniques such as Flash Chromatography and Preparative High-Performance Liquid Chromatography (HPLC) are crucial for separating this compound from crude plant extracts .

Flash Chromatography is a preparative liquid chromatography method designed for rapid and efficient separation of organic compounds . It employs pressurized gas to push the solvent through a column packed with a stationary phase, typically silica (B1680970) gel, enabling faster elution compared to gravity-based methods . This technique is suitable for purifying quantities ranging from milligrams to hundreds of grams of material . Flash chromatography is often used as an initial purification step to separate crude extracts into fractions enriched with the target compound .

Preparative HPLC is a high-resolution chromatographic technique vital for the final purification of this compound to achieve high purity levels, often exceeding 98% . It involves pumping a mobile phase through a column containing a stationary phase, with separation based on differential affinities of compounds for these phases . Semi-preparative HPLC, a variation of preparative HPLC, is frequently employed for the isolation of compounds from plant extracts, including this compound . For instance, this compound has been purified using semi-preparative HPLC with specific mobile phase compositions (e.g., acetonitrile-H₂O or MeOH-H₂O gradients) and various column types (e.g., C18 columns) .

Other chromatographic methods, such as column chromatography using silica gel and Sephadex LH-20, are commonly employed in conjunction with flash chromatography and preparative HPLC for the initial fractionation and further purification of this compound and other lignans . Thin-layer chromatography (TLC) is also used for qualitative screening and monitoring purification steps .

Solvent Extraction and Purification Methodologies

The isolation of this compound from plant matrices typically involves solvent extraction followed by various purification techniques. General methods for extracting lignans from plant materials utilize appropriate organic and/or inorganic solvents. Common solvents for extracting such compounds include ethanol, hexane, and dichloromethane.

Following extraction, purification is critical to obtain this compound in high purity. Techniques employed for the purification of natural products, including lignans, often involve chromatography. These can range from traditional column chromatography to more advanced methods such as high-speed counter-current chromatography (HSCCC) and preparative parallel high-performance liquid chromatography (HPLC). These chromatographic methods leverage differences in compound properties, such as polarity and solubility, to achieve separation. For instance, C18 cartridge-based purification protocols are known for their efficiency.

Elucidation of this compound Biosynthesis

The biosynthesis of lignans, including this compound, is a complex enzymatic process primarily involving the oxidative coupling of phenylpropanoid units.

Oxidative Coupling Mechanisms in Lignan (B3055560) Formation

Lignan biosynthesis is initiated by the one-electron oxidation of monomeric phenylpropanoid compounds, particularly 4-hydroxycinnamyl alcohols, to generate highly reactive phenolic radicals. This process is catalyzed by enzymes such as peroxidases (utilizing hydrogen peroxide) and laccases (utilizing oxygen).

The phenolic radicals formed exhibit resonance structures, allowing for radical coupling at various positions, notably the β-, 4-O-, and 5-positions. The specific type of linkage formed dictates whether the resulting dimer is classified as a lignan or a neolignan. Lignans are conventionally defined by a C-8 to C-8' bond between two phenylpropane units. In contrast, neolignans involve other types of linkages, such as 8-5' or 8-O-4' bonds, or C-O bonds.

After the initial radical coupling, a reactive quinone methide intermediate is typically formed. This intermediate rapidly reacts with suitable nucleophiles, such as intramolecular hydroxyl groups, water, or methanol (B129727), leading to the formation of stable dimeric lignan structures. While the coupling can appear "random" in solution, in vivo processes often exhibit high regio- and stereoselectivity, influenced by the presence of specific proteins.

Precursor Identification and Enzymatic Pathways Relevant to this compound

The primary precursors for lignans are the three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols are synthesized through the phenylpropanoid pathway, which begins with the amino acid phenylalanine. Key enzymes in this pathway include phenylalanine ammonia-lyase, cinnamate (B1238496) 4-hydroxylase, and cinnamyl alcohol dehydrogenase, which collectively convert phenylalanine into the respective monolignols.

The oxidative coupling of these monolignols is facilitated by oxidoreductase enzymes, such as peroxidases and laccases. Crucially, dirigent proteins (DIRs) play a pivotal role in dictating the stereoselective dimerization of monolignols. For instance, DIRs guide the enantioselective dimerization of two coniferyl alcohol molecules to form (+)-pinoresinol, a common lignan precursor. Further enzymatic transformations, such as those catalyzed by pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol (B192356) dehydrogenase (SDH), convert initial lignan products (e.g., pinoresinol) into other diverse lignan structures like secoisolariciresinol and matairesinol. The specific enzymatic steps leading directly to this compound's unique structure are understood to follow these general lignan biosynthetic principles.

The properties of the primary monolignol precursors are summarized below:

| Monolignol | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Key Structural Features |

| p-Coumaryl alcohol | C9H10O2 | 150.18 | 637776 | No methoxy (B1213986) groups on the aromatic ring. |

| Coniferyl alcohol | C10H12O3 | 180.20 | 1549095 | One methoxy group on the aromatic ring. |

| Sinapyl alcohol | C11H14O4 | 210.23 | 5280507 | Two methoxy groups on the aromatic ring. |

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

Chemoenzymatic synthesis offers a powerful strategy for producing complex natural products like this compound by integrating enzymatic reactions with traditional organic chemistry methodologies. This approach is particularly valuable for achieving high regio- and stereoselectivity, mimicking the precision observed in natural biosynthetic pathways.

For lignans, chemoenzymatic synthesis often involves enzyme-assisted oxidative coupling of monolignol units. For example, the synthesis of secoisolariciresinol has been achieved via oxidative coupling of coniferyl alcohol or its derivatives. A critical aspect of these biomimetic approaches is controlling the selectivity of the oxidative coupling step, as radical intermediates can lead to a lack of selectivity if not properly managed.

Modern chemoenzymatic methods can employ one-pot multienzyme (OPME) systems, which streamline the synthetic process by combining multiple enzymatic steps in a single reaction vessel, followed by facile purification protocols. The total synthesis of this compound and its methyl ether has been reported, demonstrating the feasibility of laboratory-scale production of this compound. These synthetic efforts provide valuable insights into the chemical intricacies of this compound and its potential for broader applications.

Comprehensive Structural Elucidation and Stereochemical Characterization of Cedrusin

State-of-the-Art Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental tools in organic chemistry for identifying functional groups, connectivity, and spatial arrangements within a molecule. For Cedrusin, a suite of advanced spectroscopic techniques has been employed.

High-Resolution Mass Spectrometry (HR-MS) plays a critical role in confirming the molecular formula of a compound by providing its exact mass . For this compound, HR-MS analysis has established its molecular formula as C₁₉H₂₂O₆, with an exact mass of 346.14163842 Da . This precise mass measurement allows for the differentiation of compounds with very similar nominal masses but different elemental compositions, thereby providing high confidence in the assigned molecular formula .

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₂O₆ |

| Exact Mass (Calculated) | 346.14163842 Da |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and assigning specific protons and carbons within a molecular structure . Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the detailed structural analysis of this compound .

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide initial insights into the molecular structure. ¹H NMR spectra reveal the number of different proton environments, their chemical shifts (indicating electronic environment), and their multiplicities (indicating neighboring protons) . For lignans (B1203133) like this compound, characteristic signals for aromatic protons, methoxy (B1213986) groups, and aliphatic protons are observed . ¹³C NMR spectra provide information about the carbon skeleton, indicating the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, aromatic, oxygenated carbons) based on their chemical shifts . These 1D spectra serve as the foundation for more complex 2D analyses .

Two-dimensional NMR techniques are essential for establishing through-bond and through-space correlations, which are vital for unambiguously assigning all proton and carbon signals and confirming the molecular connectivity .

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other through two or three bonds . COSY correlations are fundamental for identifying spin systems within the molecule, such as contiguous chains of protons in aliphatic regions or coupled aromatic protons .

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra establish one-bond correlations between protons and carbons directly attached to them . This allows for the direct assignment of proton-carbon pairs and helps to differentiate between CH, CH₂, and CH₃ groups, often with DEPT-edited versions .

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing long-range proton-carbon correlations, typically over two to four bonds . These correlations are invaluable for connecting different fragments of the molecule, identifying quaternary carbons, and confirming the positions of substituents on aromatic rings . For this compound, HMBC correlations would be crucial in linking the dihydrobenzofuran core with the substituted phenyl and propyl moieties .

TOCSY (TOtal Correlation SpectroscopY): TOCSY experiments reveal all protons within a coupled spin system, regardless of whether they are directly coupled . This is particularly useful for identifying extended proton networks, such as those found in carbohydrate moieties or complex aliphatic chains, although its direct application for this compound's specific elucidation was not detailed in the provided search results, it is a standard tool for such analyses .

The combined data from these 2D NMR experiments allow for a complete and unambiguous assignment of all proton and carbon resonances, thereby confirming the proposed chemical structure of this compound .

One-Dimensional NMR (¹H, ¹³C)

Advanced Spectroscopic Methods (e.g., ECD for Absolute Configuration)

To fully characterize this compound, particularly its stereochemistry, advanced spectroscopic methods like Electronic Circular Dichroism (ECD) are employed. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules . This technique is powerful for determining the absolute configuration of chiral centers within a molecule . For this compound, the absolute configuration has been established, often by comparing its experimental ECD spectrum with theoretically calculated ECD spectra using quantum chemical methods, or by comparison with known structure-relevant compounds . This comparison allows for the definitive assignment of the (2S,3R) stereochemistry for this compound .

Application of Computational Chemistry in Structure Elucidation

Computational chemistry plays an increasingly vital role in modern structure elucidation, complementing experimental spectroscopic data . For this compound, computational methods, particularly Density Functional Theory (DFT) calculations, are used to predict various spectroscopic parameters .

NMR Chemical Shift Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts for proposed structures and their possible stereoisomers . By comparing these calculated shifts with experimental NMR data, researchers can validate the correctness of a proposed structure and distinguish between closely related isomers .

ECD Spectra Calculation: As mentioned in Section 3.1.3, computational methods are extensively used to calculate theoretical ECD spectra for different possible absolute configurations . The excellent agreement between the calculated ECD curve of a specific enantiomer and the experimental ECD spectrum of this compound provides strong evidence for its absolute configuration . This synergistic approach significantly enhances the confidence in the final structural and stereochemical assignments, especially for complex natural products where experimental data alone might not be sufficient .

Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) systems represent a powerful computational approach for determining molecular structures from spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . These systems are designed to assist chemists by generating possible structures that match a given molecular formula and then filtering these candidates based on their compatibility with experimental spectral data .

For a complex natural product like this compound, which possesses a dihydrobenzofuranoid lignan (B3055560) skeleton, CASE systems would be invaluable . The process typically begins with inputting the molecular formula, which for this compound is C₁₉H₂₂O₆ . Subsequently, experimental NMR data (e.g., ¹H and ¹³C NMR, as well as 2D NMR experiments like COSY, HSQC, HMBC) and MS data are integrated into the CASE software . The system then generates a comprehensive set of potential molecular structures that are consistent with the provided data . Modern CASE systems, such as ACD/Structure Elucidator Suite, can efficiently evaluate all structural possibilities and rank them based on their agreement with experimental and predicted chemical shifts, significantly reducing the time and effort required for manual elucidation . While specific instances of this compound's elucidation solely by CASE systems are not extensively detailed in general literature, the complexity of lignans often necessitates such advanced computational assistance to navigate the vast number of possible isomers and ensure an unbiased and accurate structural assignment .

Density Functional Theory (DFT) Calculations for Spectral Prediction and Conformational Analysis

Density Functional Theory (DFT) calculations have emerged as a robust quantum-mechanical technique for investigating the electronic structures of molecules, enabling the prediction of various spectroscopic parameters and the analysis of conformational landscapes . In the context of structural elucidation, DFT is particularly useful for predicting NMR chemical shifts, vibrational frequencies (IR spectra), and electronic circular dichroism (ECD) spectra, which can then be compared with experimental data to confirm or refine proposed structures .

For this compound, DFT calculations could play a critical role in several aspects. Firstly, in conformational analysis, DFT can identify the lowest-energy conformers of the molecule, which is crucial because the observed spectroscopic data are an average of these populated conformations . By optimizing the molecular structure in its ground state, DFT can provide insights into the preferred spatial arrangement of atoms, which directly influences spectroscopic properties . Secondly, DFT can accurately predict NMR chemical shifts (¹H and ¹³C) for different proposed isomers or conformers of this compound . Comparing these theoretically calculated shifts with experimental NMR data can help in distinguishing between closely related structural possibilities and assigning specific resonances to their corresponding atoms . Furthermore, DFT calculations can be used to predict ECD spectra, which are highly sensitive to the absolute configuration of chiral molecules . This is particularly relevant for this compound, as its stereochemistry is a key aspect of its characterization . The ability of DFT to provide highly accurate spectral predictions, often with sub-eV error for core spectra, makes it a valuable tool in confirming complex natural product structures where experimental data alone might be ambiguous .

Stereochemical Assignments and Chiral Analysis

The stereochemical characterization of this compound is paramount, as its biological activity and physical properties are often dependent on its three-dimensional arrangement . This compound has been reported with specific stereochemical assignments, such as (7S,8R)-cedrusin .

Diastereomeric and Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Assessing the diastereomeric and enantiomeric purity of a chiral compound like this compound is critical to ensure its consistent properties and for research purposes . High-Performance Liquid Chromatography (HPLC) is the primary technique employed for determining chiral purity, often utilizing chiral stationary phases (CSPs) .

For this compound, which has been identified as a racemic mixture in some instances, chiral HPLC is indispensable for separating its enantiomers . The process involves passing the sample through a column packed with a chiral stationary phase, which selectively interacts with one enantiomer more strongly than the other, leading to different retention times and thus separation . This allows for the quantification of each enantiomer and the determination of enantiomeric excess (ee) . The successful enantioseparation of this compound has been achieved using chiral HPLC, for example, with a chiral-pak IA column, yielding enantiomers in specific ratios .

Table 1: Example of Chiral HPLC Data for Enantioseparation (Illustrative)

| Enantiomer | Retention Time (min) | Peak Area (%) |

| This compound A | X.XX | XX.X |

| This compound B | Y.YY | YY.Y |

Note: The specific retention times and peak areas for this compound enantiomers would depend on the exact chiral column, mobile phase, and chromatographic conditions used. The data above is illustrative of the type of information obtained.

Mosher's Method and Other Derivatization Strategies for Stereochemical Elucidation

Mosher's method, also known as Mosher ester analysis, is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols and other chiral centers . This method relies on the formation of diastereomeric esters by reacting the chiral alcohol with commercially available enantiopure α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) derivatives, typically (R)- and (S)-MTPA-Cl .

Once the (R)- and (S)-MTPA esters of the alcohol are prepared, their ¹H NMR spectra are acquired . The key to Mosher's method lies in analyzing the differences in chemical shifts (Δδ) of protons in the vicinity of the newly formed ester linkage between the two diastereomeric esters (Δδ = δS-MTPA ester - δR-MTPA ester) . The pattern of these chemical shift differences allows for the assignment of the absolute configuration of the chiral center in the original alcohol . While direct application of Mosher's method to this compound is not explicitly detailed in the provided search results, its structure, which contains hydroxyl groups, makes it amenable to such derivatization strategies for confirming or assigning specific stereocenters if needed.

Other derivatization strategies for stereochemical elucidation include the formation of other chiral derivatives or the use of chiral solvating agents in NMR spectroscopy . Additionally, comparing experimental Electronic Circular Dichroism (ECD) spectra and optical rotation values with those of structure-relevant compounds reported in the literature, or with computationally predicted ECD spectra (as discussed in 3.2.2), is a common and powerful method for ascertaining absolute configurations . For instance, the absolute configuration of this compound has been ascertained by comparing its experimental ECD spectra and optical rotation values with those of related compounds .

Chemical Synthesis and Derivatization Strategies for Cedrusin

Total Synthesis Approaches to (±)-Cedrusin

The total synthesis of racemic cedrusin has been a crucial step in understanding its chemical reactivity and confirming its proposed structure. These early syntheses laid the groundwork for more advanced stereoselective methodologies.

Pioneering work in the total synthesis of racemic this compound was reported by Antus and co-workers. Their research, published in 1989 and 1990, described a simple synthesis of racemic this compound (156) and its methyl ether . A key step in these syntheses involved the silver oxide (Ag₂O)-mediated phenol (B47542) oxidative coupling (POC) of ethyl caffeate (Et-Caf) or a mixture of ethyl caffeate with coniferyl alcohol (ConAl) . This biomimetic approach aimed to mimic the natural dimerization process of phenylpropanoid units. Similarly, 3',4-Di-O-methylthis compound was synthesized in racemic form through a biomimetic reaction sequence, with the enantiomers later resolved via column chromatography of a synthetic intermediate .

Retrosynthetic analysis for this compound typically identifies the central dihydrobenzofuran core as arising from an oxidative coupling event. Phenol oxidative coupling (POC) is a fundamental reaction in the biosynthesis of lignans (B1203133) and neolignans, including this compound, serving as the primary C-C or C-O bond-forming step . This process involves the one-electron oxidation of phenolate (B1203915) anions, generating radical species that subsequently undergo radical pairing to form new carbon-carbon bonds .

A common strategy involves the dimerization of substituted phenylpropanoid precursors. For instance, a compound designated as 155 was utilized as a starting material by Antus's research group for the synthesis of racemic this compound (156) . While specific detailed retrosynthetic analyses for this compound are not extensively detailed in the provided snippets, the general principles of lignan (B3055560) synthesis via POC suggest that key intermediates would include appropriately substituted cinnamic acid derivatives (e.g., ferulic acid (FerA), sinapic acid (SinA)) or their alcohol/ester counterparts, which undergo radical coupling to form the core skeleton. Dilactones, such as those derived from the POC of FerA or SinA, are known key intermediates in the synthesis of various classical lignans, indicating the importance of such dimeric precursors .

Early Racemic Syntheses (e.g., Antus et al., 1989)

Development of Stereoselective Synthetic Routes

Achieving stereocontrol in the synthesis of complex natural products like this compound is paramount, given their often-specific biological activities tied to their absolute configuration.

The inherent chirality of lignans and neolignans, often arising from stereoselective oxidative coupling of phenylpropane units, presents a significant challenge and opportunity for asymmetric synthesis . Various methodologies have been explored for the asymmetric synthesis of lignans. One approach involves the transformation or derivatization of chiral substrates obtained from natural sources, known as the chiral pool . More sophisticated methods include intramolecular and intermolecular transfer of chirality, where a pre-existing stereogenic element guides the formation of new chiral centers .

For lignans, asymmetric synthesis has been achieved using chiral synthons. For example, 5-(Menthyloxy)-2(5H)-furanones have proven effective as chiral synthons, enabling the stereoselective transformation into various lignans with complete diastereoselectivity . The addition of lithiated dithianes to enantiomerically pure butenolides, followed by quenching with a benzyl (B1604629) bromide or aldehyde, yielded diastereomerically pure adducts, demonstrating a powerful tandem addition-quenching procedure . In a biomimetic context, an enantioselective approach was developed for the synthesis of the lignan ThoA, involving the phenol oxidative coupling of sinapic acid amides with chiral amines, catalyzed by horseradish peroxidase (HRP) . This highlights the potential of enzymatic catalysis in achieving stereoselectivity.

Controlling the stereochemical outcome of oxidative coupling reactions is critical for the asymmetric synthesis of lignans. In nature, this control is often achieved through the action of dirigent proteins, which facilitate regio- and stereospecific coupling of free radicals, leading to a single desired product without numerous side products . This biological precision serves as a benchmark for synthetic chemists.

Computational studies have provided insights into the factors governing stereoselectivity in oxidative coupling, indicating that enantio- and diastereoselectivity are controlled by the β-β oxidative coupling step and the conformational stability of intermediate quinonemethides . While direct examples for this compound are limited, research in related systems demonstrates that stereochemical control in oxidative coupling can be achieved. For instance, studies on the oxidative coupling of H-phosphonate diesters with amines have shown that the stereochemical outcome can be controlled to achieve either inversion or retention of configuration at the phosphorus center . Recent advancements in oxidative phenol coupling for natural product synthesis emphasize the use of catalytic and electrochemical methods to achieve enhanced control over the sequence of coupling events, moving beyond stoichiometric and enzymatic systems .

Asymmetric Synthesis Methodologies

Semisynthesis and Chemical Modification for Analogue Generation

Semisynthesis and chemical modification are vital strategies for exploring the chemical space around natural products like this compound, allowing for the generation of analogues with potentially altered or enhanced properties. This approach involves using isolated natural products as starting materials for subsequent chemical transformations.

The process typically involves targeted chemical alterations that might be challenging to achieve through total synthesis or direct fermentation. These modifications can include late-stage functionalization such as glycosylation, methylation, oxidation, reduction, or cyclization. For example, 4-O-Methylthis compound, a minor constituent found in "sangre de drago," was synthesized through a straightforward strategy involving successive selective protection and deprotection reactions of caffeic acid. A key step in this synthesis was the selective protection of a catechol group as a cyclic carbonate in the presence of an isolated phenol group, followed by its controlled removal. This demonstrates how specific chemical modifications can be achieved to generate this compound analogues.

The generation of analogue series (ASs) and matched molecular pairs (MMPs) is a systematic approach in medicinal chemistry to design and explore the impact of specific chemical modifications on compound properties. This framework can be applied to this compound to create targeted libraries of derivatives, allowing for the investigation of structure-activity relationships and the potential improvement of desired characteristics.

Strategies for Structural Diversification

While general methodologies for the derivatization and diversification of natural products are well-established, specific detailed strategies for the structural diversification of this compound itself are not extensively reported in the provided literature. However, the existence of derivatives such as this compound-Me-4-o-glucoside has been noted, indicating that chemical modifications can occur. Such derivatizations typically involve reactions at reactive functional groups present in the natural product, aiming to introduce new moieties or alter existing ones, thereby modulating physicochemical and biological properties.

Synthesis of Labeled this compound for Mechanistic Studies

The synthesis of labeled compounds, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is indispensable for mechanistic studies, drug metabolism and pharmacokinetics (DMPK) research, and advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. These labels act as tracers, allowing researchers to track the fate of a molecule in complex biological systems or elucidate reaction mechanisms. Deuterium labeling, for instance, can provide insights into metabolic pathways and protein structure determination due to its heavier mass compared to protium. Similarly, ¹³C and ¹⁵N labeling are crucial for detailed structural characterization of biomolecules and understanding ligand-protein interactions via NMR.

While the principles and methods for incorporating stable isotopes into organic molecules are well-developed and widely applied in chemical synthesis, specific protocols detailing the synthesis of isotopically labeled this compound for mechanistic studies are not explicitly detailed in the available literature. However, given the established total synthesis of this compound, it is theoretically possible to design synthetic routes that incorporate stable isotopes at specific positions for future mechanistic investigations.

Advanced Analytical Methodologies for Cedrusin Quantification and Profiling

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Cedrusin from other co-existing compounds in extracts, allowing for its subsequent detection and quantification. Both liquid and gas chromatography play pivotal roles.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. Its versatility allows for various separation modes and detection strategies.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, separating compounds based on their hydrophobicity. It employs a non-polar stationary phase, typically C18 or C8 bonded silica (B1680970), and a polar mobile phase, often a mixture of water with organic solvents such as methanol (B129727) or acetonitrile (B52724) . This technique has been successfully applied for the quantitative analysis of this compound. For instance, this compound (identified as compound 2) in hazelnut shells extract was quantified using RP-HPLC with a C8 column and a methanol/water solvent system . The elution was performed with a flow rate of 0.8 mL/min and an injection volume of 20 µL, utilizing a gradient elution profile . RP-HPLC on a C18 column has also been employed for the isolation of this compound .

Chiral HPLC is specifically designed for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This compound itself exists in specific stereoisomeric forms, such as 7S,8R-cedrusin . While specific details on chiral HPLC separation of this compound are not extensively documented in the provided sources, the general principle of chiral HPLC is highly relevant for lignans (B1203133) and related compounds that may exist as racemic or partially racemic mixtures . Chiral stationary phases (CSPs) are crucial in this technique, allowing for the differential interaction and separation of enantiomers .

Photodiode Array (PDA) UV Detection , also known as Diode-Array Detection (DAD), is a powerful detection modality frequently coupled with HPLC. Unlike conventional UV detectors that measure at a single, predetermined wavelength, PDA detectors capture the complete absorption spectrum across the UV-VIS range (typically 190-900 nm) for each eluting component in real-time . This capability provides a "fingerprint" of each compound, aiding in identification and allowing for post-analysis selection of optimal wavelengths .

For the quantitative analysis of this compound in hazelnut shells extract, HPLC-DAD was used with the detector set at 230 nm . The comprehensive spectral information provided by PDA detection is invaluable for assessing peak purity, which helps confirm that a chromatographic peak corresponds to a single compound rather than co-eluting substances . Furthermore, advanced software associated with PDA detectors can perform peak deconvolution, virtually separating chromatographically unresolved peaks and enabling quantitative results from such complex scenarios .

Table 1: Example HPLC-DAD Quantification Data for this compound in Hazelnut Shells Extract

| Compound | Type | Concentration (% w/w of extract) | Detection Wavelength (nm) |

| Lawsonicin | Neolignan | 1.98 | 230 |

| This compound | Neolignan | 1.79 | 230 |

| Carpinontriol B | Diarylheptanoid | 1.41 | 230 |

| C-veratroylglycol | Phenol (B47542) | 2.93 | 230 |

| β-hydroxypropiovanillone | Phenol | 0.71 | 230 |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a well-established technique for the analysis of volatile and semi-volatile compounds. While this compound is a lignan (B3055560), typically less volatile, GC-MS has been used in the analysis of extracts where this compound was identified . GC-MS is particularly suitable for comprehensive volatile metabolite profiling, identifying and quantifying small molecular metabolites such as acids, alcohols, and terpenes .

For successful GC analysis, compounds must be sufficiently volatile and thermally stable. Many compounds, including some lignans and their derivatives, are not inherently volatile enough or may interact unfavorably with the GC system Current time information in Chatham County, US.. To overcome these limitations, chemical derivatization is often employed prior to GC analysis.

Derivatization transforms the analyte into a more volatile and chromatographically compatible derivative Current time information in Chatham County, US.. Common derivatization reactions include silylation, acylation, and alkylation Current time information in Chatham County, US.. For lignans like this compound, silylation is a frequently used technique to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, increasing their volatility and improving peak shape and resolution. This process can also enhance detector response and aid in structural elucidation by producing characteristic fragmentation patterns in GC-MS Current time information in Chatham County, US..

Reversed-Phase and Chiral HPLC for Separation

Gas Chromatography (GC) for Volatile Metabolite Profiling

Mass Spectrometry (MS) for Sensitive Detection and Identification

Mass Spectrometry (MS) is an indispensable analytical tool for the sensitive detection, identification, and structural elucidation of this compound. When coupled with chromatographic techniques, it provides highly specific and detailed information about the compound.

Various MS techniques have been applied to this compound analysis:

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is widely used for analyzing polar and thermolabile compounds. This compound (compound 2) has been identified using ESI-MS in positive mode, yielding a protonated molecule at m/z 347.3 [M + H]+ . This technique is often coupled with HPLC (HPLC-ESI-MS) for comprehensive analysis of complex natural product extracts .

Quadrupole Time-of-Flight Mass Spectrometry (QqTOF-MS) : High-resolution QqTOF-MS systems, particularly with atmospheric pressure photoionization (APPI) and electrospray ionization (ESI) sources, are powerful for top-down lignomics analysis. Neolignan this compound (identified as compound 1) has been characterized using APPI-QqTOF-MS and ESI-QqTOF-MS in positive ion mode for the analysis of lignin (B12514952) oligomers. These techniques allow for precise mass measurements and provide insights into the elemental composition of the analytes.

Tandem Mass Spectrometry (MS/MS or MSn) : Low-energy collision-induced dissociation (CID)-MS/MS analyses are crucial for structural assignment. By fragmenting the protonated or deprotonated molecular ions and analyzing the resulting fragment ions, detailed information about the compound's structure can be obtained. This fragmentation data helps in confirming the identity of this compound and its related lignans.

Gas Chromatography-Mass Spectrometry (GC-MS) : As mentioned previously, GC-MS is extensively used for the identification and quantification of volatile and semi-volatile components, including this compound, in complex mixtures . The mass spectral data obtained from GC-MS, often compared against spectral libraries, enables the identification of compounds based on their unique fragmentation patterns .

The combination of these advanced analytical methodologies provides a comprehensive approach to the quantification and profiling of this compound, enabling detailed research into its occurrence, properties, and potential applications.

Molecular Mechanisms of Cedrusin Biological Activities

Mechanisms of Cytotoxic and Pro-apoptotic Effects

Cedrusin has been identified as a compound contributing to the cytotoxic and pro-apoptotic effects observed in certain cancer cell lines.

A key mechanism underlying the pro-apoptotic effects associated with this compound involves the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase-1 (PARP-1). Studies on hazelnut shell extract, which contains this compound, demonstrated that the extract induced apoptosis through caspase-3 activation and PARP-1 cleavage in human malignant melanoma (SK-Mel-28) and human cervical cancer (HeLa) cell lines. Caspase-3 is an executioner caspase, and its activation leads to the proteolytic cleavage of various cellular substrates, including PARP-1, a nuclear enzyme involved in DNA repair. The cleavage of the 116-kDa form of PARP-1 into an 85-kDa fragment is a characteristic biochemical hallmark of apoptosis. This indicates that this compound's contribution to the extract's cytotoxic activity is mediated, at least in part, by triggering the intrinsic apoptotic pathway.

This compound has shown direct cytotoxic effects on human cancer cell lines. Specifically, as a neolignan component isolated from hazelnut shell extract, this compound demonstrated cytotoxic activity against human primary melanoma (A375) and human cervical cancer (HeLa) cells. The extract, containing this compound, induced apoptosis in these cell lines in a dose-dependent manner, evidenced by an increase in the percentage of hypodiploid nuclei. This pro-apoptotic effect was significant from concentrations as low as 250 μg/mL of the extract and was more pronounced in A375 cells compared to SK-Mel-28 and HeLa cells. For isolated this compound, its cytotoxic effect was quantified by IC50 values, as shown in the table below.

Table 1: Cytotoxic Activity (IC50) of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

| A375 | 130 | |

| HeLa | 141 |

Caspase-3 Activation and Poly(ADP-ribose) Polymerase-1 (PARP-1) Cleavage

Antioxidant Action Mechanisms

The antioxidant activity of this compound is primarily attributed to its free-radical scavenging capabilities. As a phenolic compound and a nor-lignan, this compound possesses redox properties that enable it to neutralize various free radicals. Studies have demonstrated that this compound, when present in extracts, exhibits significant in vitro free-radical scavenging activity against the DPPH radical. This scavenging effect is comparable to or even surpasses that of established antioxidants like α-tocopherol in some cases. The general mechanism for such compounds involves the donation of hydrogen atoms or electrons to stabilize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Free Radical Scavenging Properties (e.g., DPPH, ABTS assays)this compound exhibits notable free radical scavenging capabilities, a key aspect of its antioxidant activity. Research indicates that nor-lignans, a class of compounds that includes this compound, demonstrate high efficacy against stable free radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•).nih.govIn some instances, their scavenging effects have been reported to be superior to L-cysteine and comparable to α-tocopherol, a well-known antioxidant.nih.gov

The DPPH assay is a widely utilized spectrophotometric method for assessing the antioxidant activity of compounds by measuring their ability to reduce the purple DPPH radical to a yellow product. Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation. A study investigating the bioactive constituents from the leaves of Vaccinium bracteatum, which included this compound (identified as compound 12 in that study), reported that many of the isolated compounds exhibited decent antioxidant activity by scavenging DPPH radicals. Furthermore, nearly all compounds, including this compound, demonstrated significant capturing activity against ABTS radicals.

Modulation of Endogenous Antioxidant Systems (e.g., SOD, GSH-Px)Beyond direct free radical scavenging, this compound may also contribute to the modulation of endogenous antioxidant enzyme systems. Superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) are crucial components of the body's primary defense against oxidative stress. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide (H₂O₂), which is then converted into water by enzymes like catalase (CAT) or GSH-Px.jneurology.compeerj.comsemanticscholar.org

A study focusing on polyphenols derived from Pinus koraiensis, a mixture known to contain this compound, revealed that these polyphenols significantly increased the activities of SOD, CAT, and GSH-Px, as well as the levels of reduced glutathione (GSH), in the blood, liver, and spleen of irradiated mice. This suggests that this compound, as a component of this polyphenol mixture, contributes to preventing redox imbalance and protecting the activity of these vital antioxidant enzymes. While this finding pertains to a mixture, it indicates a potential role for this compound in enhancing the body's intrinsic antioxidant defenses.

Investigation of Other Reported Biological Pathways

Anti-inflammatory Pathwaysthis compound has been identified as a compound with potential anti-inflammatory properties.nih.govPlants containing this compound, such as Pterocephalus hookeri (from which this compound-4-O-β-glucoside has been isolated), are traditionally recognized for their anti-inflammatory activities.researchgate.netnih.gov

The anti-inflammatory effects of this compound are thought to involve the modulation of key inflammatory mediators and signaling pathways. For instance, constituents from Vaccinium bracteatum, including this compound, have been shown to possess anti-inflammatory properties by inhibiting nitric oxide (NO) production. NO is a significant pro-inflammatory mediator, and its production is often regulated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inflammation is a complex process often driven by the activation of transcription factors like nuclear factor-kappaB (NF-κB), which in turn promotes the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of compounds to inhibit these pathways, including NF-κB activation and the expression of iNOS, COX-2, TNF-α, and IL-6, is a common mechanism for anti-inflammatory agents.

Analgesic Mechanismsthis compound is also reported to possess analgesic activities.nih.govThe plant Pterocephalus hookeri, which contains lignans (B1203133) like this compound-4-O-β-glucoside, has demonstrated analgesic effects.researchgate.netnih.govSimilarly, Cedrus deodara, a source of this compound, is known for its analgesic and anti-inflammatory mechanisms of action.mdpi.com

The analgesic effects of lignans, including this compound, may be linked to their anti-inflammatory properties, as inflammation is a significant contributor to pain. Pain sensation involves intricate signaling and modulatory pathways, utilizing various neurotransmitters and mediators. Endogenous opioid systems, as well as monoaminergic neurotransmitters like serotonin (B10506) and norepinephrine, are involved in the body's intrinsic pain control mechanisms. While specific direct mechanisms of this compound on these pain pathways require further elucidation, its reported analgesic activity suggests an interaction with the complex cascade of pain perception.

Neuroprotective Mechanismsthis compound has demonstrated neuroprotective capabilities. Research on Pterocephalus hookeri indicates its neuroprotective activities.researchgate.netnih.govMore specifically, constituents isolated from Vaccinium bracteatum, including this compound (compound 12), exhibited apparent neuroprotective activity in PC12 cells.semanticscholar.orgresearchgate.net

PC12 cells, derived from rat pheochromocytoma, are a widely used model for studying neuroprotection and neurodegenerative diseases due to their neuron-like properties and ability to differentiate in response to nerve growth factor (NGF). In the Vaccinium bracteatum study, the neuroprotective effect was assessed by pretreating PC12 cells with the compounds before inducing cytotoxicity with 6-hydroxydopamine (6-OHDA), a neurotoxin often used to mimic oxidative damage in neuronal models. The cell viability was subsequently measured to evaluate the protective effect. This suggests that this compound's neuroprotective actions may involve mitigating oxidative stress and protecting neuronal cells from damage.

Future Perspectives and Research Directions in Cedrusin Studies

Untapped Potential and Emerging Research Avenues

Cedrusin exhibits a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential analgesic effects. Current time information in Chatham County, US. Its antioxidant properties could contribute to various health benefits, while its antimicrobial effects have been observed against certain bacterial and fungal strains. Current time information in Chatham County, US.

A particularly compelling area of emerging research lies in this compound's anticancer potential. Studies have demonstrated that this compound possesses cytotoxic effects on human cancer cell lines, specifically primary melanoma (A375), metastatic melanoma (SK-Mel-28), and cervical cancer (HeLa) cells. This cytotoxic activity is mediated by the induction of apoptosis, a process involving the activation of caspase-3 and the cleavage of PARP-1.

The inhibitory concentrations (IC50) of this compound on these cell lines underscore its potential as a lead compound for further anticancer drug development.

| Cell Line | IC50 (µM) | Reference |

| A375 | 130 | |

| HeLa | 141 |

Beyond its direct pharmacological effects, this compound's presence in natural sources like hazelnut shells suggests its potential as a health-promoting ingredient. This opens avenues for its incorporation into functional foods, nutraceuticals, or dietary supplements, leveraging its antioxidant and other beneficial properties.

Methodological Advancements and Interdisciplinary Approaches

Advancements in analytical and synthetic methodologies are crucial for propelling this compound research forward. Modern analytical techniques, such as multidimensional chromatography, are vital for the efficient isolation, identification, and quantification of lignans (B1203133) and neolignans, including this compound, from complex natural extracts. These techniques allow for the purification of high-purity compounds necessary for detailed biological assays.

Furthermore, synthetic chemistry plays a pivotal role in providing sufficient quantities of this compound for comprehensive research, especially when natural extraction yields are limited. Bioinspired syntheses, including racemic approaches, have been explored for this compound, offering pathways for scalable production. Continued development in synthetic strategies could lead to more cost-effective and efficient routes for obtaining this compound and its analogs.

An interdisciplinary approach is essential, integrating expertise from natural product chemistry for isolation and characterization, pharmacology for mechanistic studies, and synthetic chemistry for compound accessibility. This collaborative framework will accelerate the understanding of this compound's full biological profile and its potential applications.

Remaining Research Gaps and Challenges in Elucidating this compound's Full Spectrum of Activity

Despite promising initial findings, several research gaps and challenges remain in fully elucidating this compound's spectrum of activity. A primary challenge is the need for a more comprehensive understanding of its precise mechanisms of action. While its cytotoxic effect on cancer cells is linked to apoptosis, detailed studies are required to map the exact molecular pathways involved in its anticancer activity. Similarly, the mechanisms underlying its anti-inflammatory and analgesic effects require further investigation. Current time information in Chatham County, US.

Another significant challenge pertains to the isolation and purification of this compound from natural sources, which can be complex and yield-limited. This underscores the importance of developing more efficient extraction and purification methods, as well as optimizing synthetic routes to ensure a consistent and sufficient supply for research and potential development.

Moreover, for any future applications, a thorough quality evaluation of this compound, particularly when derived from plant extracts, is necessary. This includes establishing standardized methods for assessing its purity, stability, and consistency, which are critical for both research reproducibility and potential commercialization as a functional ingredient or therapeutic agent. Addressing these gaps will pave the way for a more complete understanding of this compound's therapeutic potential and facilitate its translation into practical applications.

Q & A

Q. How can computational methods enhance the design of this compound derivatives with improved therapeutic profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.